Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group This compound is notable for its unique structural configuration, which includes a pyrrolidine ring, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is often introduced via a stereoselective reduction of a ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor technology allows for precise control over reaction conditions, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Strong acids or bases, nucleophiles like amines or alcohols
Major Products
Oxidation: Conversion of the hydroxy group to a ketone
Reduction: Conversion of the ketone group to a secondary alcohol
Substitution: Formation of various esters or amides depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the hydroxy and ketone groups allows for hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-methylpyrrolidine-1-carboxylate
- Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-ethylpyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This difference can affect its reactivity and interaction with other molecules, making it a distinct and valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQWEXQRFSHLG-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](CC(=O)N1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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